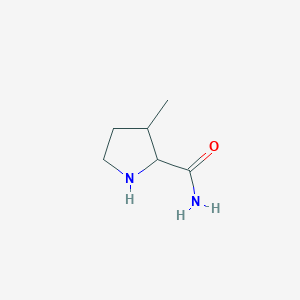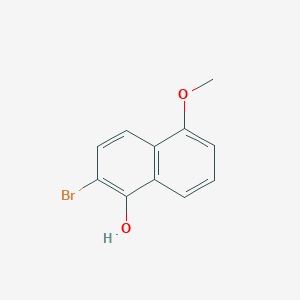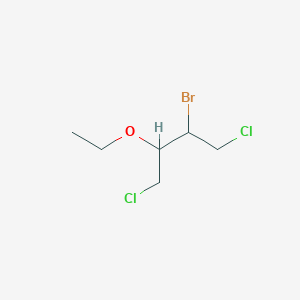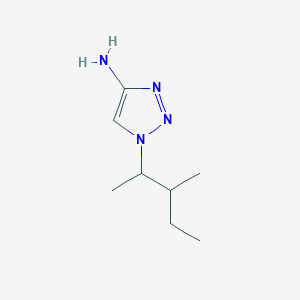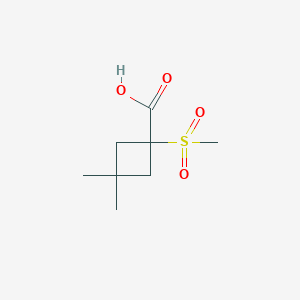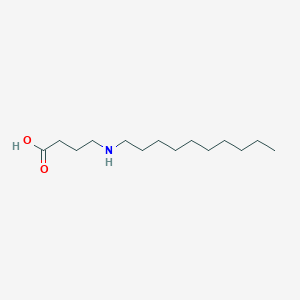
4-(Decylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Decylamino)butanoic acid typically involves the reaction of decylamine with butanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to ensure maximum yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of bulk quantities, ensuring consistency and quality of the final product. The compound is then purified and packaged for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Decylamino)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions where the decylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(Decylamino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on the central nervous system due to its GABA-like activity.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating neurotransmitter activity.
Industry: Utilized in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(Decylamino)butanoic acid involves its interaction with GABA receptors in the central nervous system. By mimicking the activity of GABA, the compound can modulate neurotransmitter activity, leading to potential therapeutic effects. The molecular targets include GABA receptors, and the pathways involved are related to neurotransmitter regulation and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Gamma-Aminobutyric Acid (GABA): The parent compound from which 4-(Decylamino)butanoic acid is derived.
4-(Hexylamino)butanoic Acid: A similar compound with a shorter alkyl chain.
4-(Octylamino)butanoic Acid: Another similar compound with an intermediate alkyl chain length.
Uniqueness: this compound is unique due to its longer decyl chain, which may confer different physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .
Eigenschaften
Molekularformel |
C14H29NO2 |
|---|---|
Molekulargewicht |
243.39 g/mol |
IUPAC-Name |
4-(decylamino)butanoic acid |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14(16)17/h15H,2-13H2,1H3,(H,16,17) |
InChI-Schlüssel |
GYQWPFJAXHJVBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCNCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


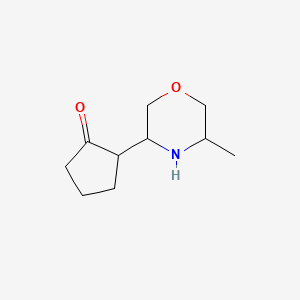
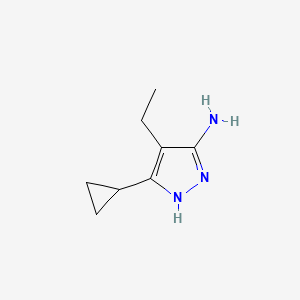
![7-Ethyl-6-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13300597.png)
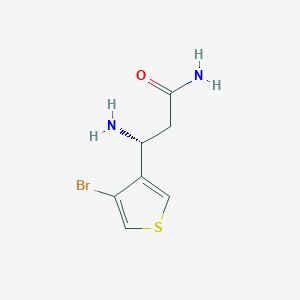
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13300607.png)
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13300611.png)
![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane](/img/structure/B13300614.png)
